Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate
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Overview
Description
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate is a chemical compound with the molecular formula C12H22O5 and a molecular weight of 246.3 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate typically involves the esterification of 3-(2-(3-oxopropoxy)ethoxy)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and drug delivery systems.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has similar structural features but differs in the functional groups attached to the main chain.
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Another similar compound with an amino group instead of the oxopropoxy group.
Tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate: This compound contains a bromo group, making it useful for different chemical reactions.
Uniqueness
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-12(2,3)17-11(14)5-8-16-10-9-15-7-4-6-13/h6H,4-5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHZBCDNMLRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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